

Application Notes and Protocols for the GC-MS Analysis of N-Ethylacetanilide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of **N-Ethylacetanilide** using gas chromatography-mass spectrometry (GC-MS). **N-Ethylacetanilide** is a chemical intermediate with applications in various fields, and its accurate identification and quantification are crucial for quality control and research purposes. These application notes detail the necessary protocols for sample preparation, GC-MS instrumentation, and data analysis. A summary of key quantitative data and a visual representation of the experimental workflow are included to facilitate ease of use and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

N-Ethylacetanilide (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol) is an N-substituted derivative of acetanilide. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of semivolatile organic compounds like **N-Ethylacetanilide**. This method offers the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry, making it an ideal tool for the analysis of this compound in various matrices. These protocols are designed to provide a robust starting point for method development and validation.



Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of **N-Ethylacetanilide** from a liquid matrix.

Materials:

- · Sample containing N-Ethylacetanilide
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (C₄H₈O₂), HPLC grade
- Deionized water
- Sodium sulfate (Na₂SO₄), anhydrous
- Vortex mixer
- Centrifuge
- Glass vials with PTFE-lined caps

Procedure:

- To 1 mL of the aqueous sample in a glass vial, add 1 mL of dichloromethane or ethyl acetate.
- Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.
- Carefully transfer the organic (lower) layer to a clean glass vial using a Pasteur pipette.
- Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
- The dried organic extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions



The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Parameters:

- GC System: Agilent 7890A GC system or equivalent
- Column: DB-1MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.
- · Inlet: Split/Splitless injector
- Injector Temperature: 250 °C
- Injection Volume: 1 μL
- Injection Mode: Splitless (purge valve opening at 1 min)
- Carrier Gas: Helium (99.999% purity)
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
 - o Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - o Final hold: Hold at 280 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

- MS System: Agilent 5975C inert XL MSD with Triple-Axis Detector or equivalent
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-450



• Scan Speed: 1 scan/s

Transfer Line Temperature: 280 °C

• Ion Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of **N-Ethylacetanilide** under the conditions described above. The retention time is an approximate value and may vary depending on the specific instrument and chromatographic conditions.

Parameter	Value
Compound Name	N-Ethylacetanilide
Molecular Formula	C10H13NO
Molecular Weight	163.22 g/mol
CAS Number	529-65-7
Expected Retention Time	Approximately 10-12 minutes
Key Mass Fragments (m/z)	163 (Molecular Ion), 106 (Base Peak), 77, 51

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.





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Caption: Experimental workflow for GC-MS analysis of N-Ethylacetanilide.

Predicted Mass Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for **N-Ethylacetanilide**.



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Caption: Predicted fragmentation of **N-Ethylacetanilide** in EI-MS.

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